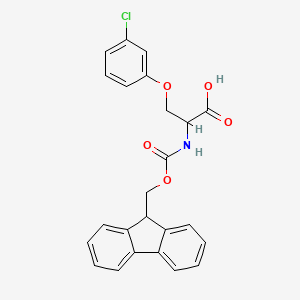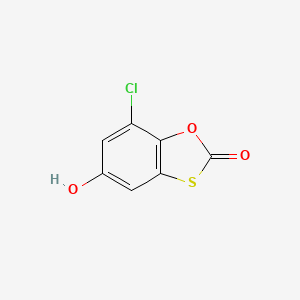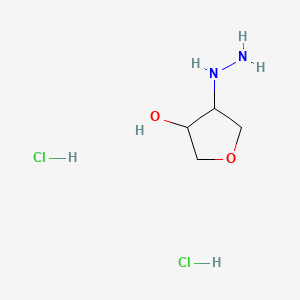
rac-(3R,4S)-4-hydrazinyloxolan-3-ol dihydrochloride, trans
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-(3R,4S)-4-hydrazinyloxolan-3-ol dihydrochloride, trans is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydrazine group attached to an oxolane ring. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4S)-4-hydrazinyloxolan-3-ol dihydrochloride, trans typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Hydrazine Group: The hydrazine group is introduced through nucleophilic substitution reactions, where a suitable hydrazine derivative reacts with the oxolane ring.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
rac-(3R,4S)-4-hydrazinyloxolan-3-ol dihydrochloride, trans undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives with different oxidation states.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include azo compounds, azoxy compounds, and various substituted hydrazine derivatives.
科学的研究の応用
rac-(3R,4S)-4-hydrazinyloxolan-3-ol dihydrochloride, trans has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of rac-(3R,4S)-4-hydrazinyloxolan-3-ol dihydrochloride, trans involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, contributing to its biological effects.
類似化合物との比較
Similar Compounds
- rac-(3R,4S)-4-(dimethylamino)pyrrolidin-3-ol dihydrochloride
- rac-(3R,4S)-oxane-3,4-diamine dihydrochloride
- rac-(3R,4S)-4-phenylpyrrolidin-3-ol hydrochloride
Uniqueness
rac-(3R,4S)-4-hydrazinyloxolan-3-ol dihydrochloride, trans is unique due to its specific hydrazine group attached to an oxolane ring. This structural feature imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
特性
分子式 |
C4H12Cl2N2O2 |
|---|---|
分子量 |
191.05 g/mol |
IUPAC名 |
4-hydrazinyloxolan-3-ol;dihydrochloride |
InChI |
InChI=1S/C4H10N2O2.2ClH/c5-6-3-1-8-2-4(3)7;;/h3-4,6-7H,1-2,5H2;2*1H |
InChIキー |
VSFFWLDRYFNDNB-UHFFFAOYSA-N |
正規SMILES |
C1C(C(CO1)O)NN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


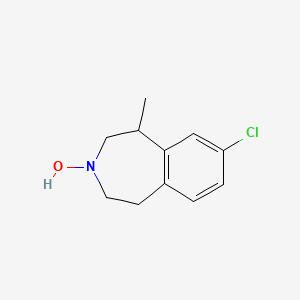
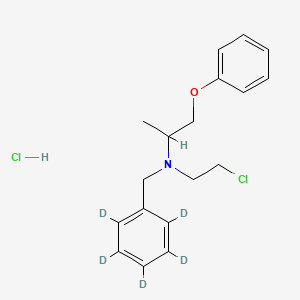
![(1-([11'-Biphenyl]-4-yl)-22-dimethylcyclopropyl)methanol](/img/structure/B12310972.png)
![N-(5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide](/img/structure/B12310985.png)
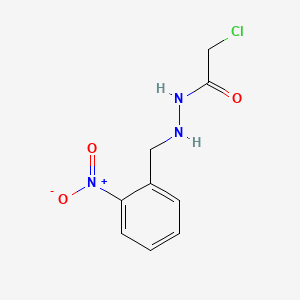
![Methyl octahydrocyclopenta[b]pyrrole-3a-carboxylate](/img/structure/B12311000.png)
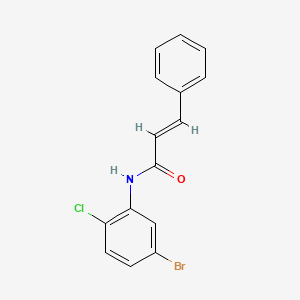
![[4-(Difluoromethyl)oxan-4-yl]methanol](/img/structure/B12311005.png)
